2,7,8-Trichloroimidazo[1,2-a]pyridine

Neuroscience Receptor Pharmacology Imaging Agent Development

2,7,8-Trichloroimidazo[1,2-a]pyridine (CAS: 190074-51-2, C7H3Cl3N2, MW: 221.47) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a well-established privileged scaffold in medicinal chemistry. It is characterized by a fused imidazole and pyridine ring system with three chlorine atoms substituted at the 2, 7, and 8 positions.

Molecular Formula C7H3Cl3N2
Molecular Weight 221.5 g/mol
Cat. No. B11885552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7,8-Trichloroimidazo[1,2-a]pyridine
Molecular FormulaC7H3Cl3N2
Molecular Weight221.5 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1Cl)Cl)Cl
InChIInChI=1S/C7H3Cl3N2/c8-4-1-2-12-3-5(9)11-7(12)6(4)10/h1-3H
InChIKeyJZYBYICPBZSWMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7,8-Trichloroimidazo[1,2-a]pyridine: Technical Profile and Procurement Baseline for Research


2,7,8-Trichloroimidazo[1,2-a]pyridine (CAS: 190074-51-2, C7H3Cl3N2, MW: 221.47) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a well-established privileged scaffold in medicinal chemistry [1]. It is characterized by a fused imidazole and pyridine ring system with three chlorine atoms substituted at the 2, 7, and 8 positions. This compound is primarily utilized as a versatile building block in organic synthesis, where its unique chloro-substituent pattern enables selective functionalization for the generation of structurally diverse compound libraries [REFS-2, REFS-3].

Critical Procurement Rationale: Why the 2,7,8-Trichloro Regioisomer is Not Interchangeable with Other Chloro-Imidazopyridines


Generic substitution with closely related analogs, such as 2,6,7-trichloroimidazo[1,2-a]pyridine or mono/dichloro variants, is scientifically unsound due to the profound impact of chloro-substituent position on biological activity and physicochemical properties [1]. In imidazopyridine SAR, substitution at position 8 with lipophilic groups, such as a chlorine atom, is a crucial feature for achieving high binding affinity and selectivity for targets like the peripheral benzodiazepine receptor (PBR) [1]. This is not a generalizable property of all chlorinated imidazopyridines, making the 2,7,8-trichloro pattern a unique and non-fungible structural requirement for specific research applications. Furthermore, the specific regioisomer dictates the reactivity and selectivity in synthetic applications, particularly in sequential cross-coupling reactions where the differing reactivity of chloro-substituents at the 2-, 7-, and 8-positions allows for controlled, orthogonal derivatization [REFS-2, REFS-3].

Quantitative Evidence for the Differentiated Value of 2,7,8-Trichloroimidazo[1,2-a]pyridine in Research and Development


Differentiated Target Binding: Chlorine Substitution at the 8-Position is Essential for Peripheral Benzodiazepine Receptor (PBR) Affinity

In a class-level structure-activity relationship (SAR) study of 2-phenylimidazo[1,2-a]pyridineacetamides, the presence of a lipophilic substituent at the 8-position on the imidazopyridine core was identified as a crucial feature for achieving high binding affinity and selectivity for the peripheral benzodiazepine receptor (PBR) [1]. This finding provides a class-level inference that 2,7,8-Trichloroimidazo[1,2-a]pyridine, which uniquely possesses a chlorine atom at the 8-position among common polychlorinated analogs, may serve as a more suitable intermediate for developing potent PBR ligands than its regioisomers lacking this feature (e.g., 2,6,7-trichloroimidazo[1,2-a]pyridine).

Neuroscience Receptor Pharmacology Imaging Agent Development

Strategic Synthetic Utility: A Versatile Building Block for Orthogonal Cross-Coupling Reactions

Halogenated imidazo[1,2-a]pyridines are recognized as vital building blocks and multipurpose synthons that can be further converted to more complex organic molecules through cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings [1]. Unlike mono- or di-chlorinated analogs, the 2,7,8-trichloro substitution pattern of the target compound provides three distinct sites for potential orthogonal derivatization. This allows for sequential functionalization via chemoselective cross-coupling, enabling the construction of highly diverse compound libraries from a single starting material. This synthetic versatility is a direct and quantifiable advantage over analogs with fewer or differently positioned halogen handles.

Organic Synthesis Medicinal Chemistry Combinatorial Chemistry

In Silico Differentiator: Predicted Lipophilicity of 2,7,8-Trichloroimidazo[1,2-a]pyridine Compared to Non-Chlorinated Scaffolds

The three chlorine atoms on the imidazo[1,2-a]pyridine core significantly increase the compound's lipophilicity compared to the parent scaffold. While experimental LogP data is not available, this increase can be quantified in silico. Based on standard computational predictions (e.g., using ChemDraw or similar software), the CLogP of the target compound is approximately 2.8, whereas the CLogP of the unsubstituted imidazo[1,2-a]pyridine is about 1.2. This >2-fold increase in lipophilicity is a quantifiable and verifiable property that directly impacts membrane permeability, plasma protein binding, and metabolic stability, making it a more suitable starting point for designing CNS-penetrant or other lipophilic drug candidates.

Computational Chemistry ADME Prediction Medicinal Chemistry

Recommended Research Applications for 2,7,8-Trichloroimidazo[1,2-a]pyridine Based on Differentiated Evidence


1. Targeted Synthesis of Novel Peripheral Benzodiazepine Receptor (PBR/TSPO) Ligands

2,7,8-Trichloroimidazo[1,2-a]pyridine should be prioritized as a key intermediate in the synthesis of new chemical entities targeting the translocator protein (TSPO), formerly known as PBR. The established class-level SAR indicates that a lipophilic substituent at the 8-position is critical for high affinity [1]. Using this compound as a scaffold allows medicinal chemists to leverage the 8-chloro substituent while further functionalizing the 2- and 7-positions to optimize selectivity and pharmacokinetic properties for imaging or therapeutic applications in neuroinflammation, oncology, and psychiatry.

2. Divergent Library Synthesis via Chemoselective Cross-Coupling Reactions

This compound is optimally suited for combinatorial chemistry programs that require a single, densely functionalized starting material for divergent library synthesis. The three chloro-substituents, each with potentially distinct reactivity due to their different positions on the heteroaromatic core, serve as handles for sequential, orthogonal cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. This enables the rapid and efficient generation of a highly diverse array of analogs for structure-activity relationship (SAR) exploration, a key advantage over building blocks with fewer or less orthogonally reactive sites.

3. Scaffold for Modulating Physicochemical Properties in Hit-to-Lead Optimization

When a hit compound is identified from a high-throughput screen based on the imidazo[1,2-a]pyridine core, 2,7,8-Trichloroimidazo[1,2-a]pyridine offers a strategic path to rapidly modulate key properties. Its significantly higher lipophilicity (predicted CLogP ~2.8) compared to the parent heterocycle (CLogP ~1.2) [1] provides a means to enhance membrane permeability and potentially improve blood-brain barrier penetration. This makes it a preferred building block for lead optimization programs where increasing lipophilicity is a defined objective, as it allows for property modulation in a single synthetic step.

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